1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone
Overview
Description
Preparation Methods
The synthesis of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone can be achieved through several methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Chemical Reactions Analysis
1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions with various nucleophiles and electrophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of other heterocyclic compounds.
Biology: It is utilized in proteomics research to study protein interactions and functions.
Medicine: This compound has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Tetrazolo[1,5-a]pyridin-6-yl)ethanone can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar core structure and exhibit similar biological activities.
Imidazole-containing compounds: These compounds also have nitrogen-containing heterocycles and are used in various medicinal and industrial applications. The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for particular research and industrial applications.
Properties
IUPAC Name |
1-(tetrazolo[1,5-a]pyridin-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c1-5(12)6-2-3-7-8-9-10-11(7)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBLPTNLEVQANE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN2C(=NN=N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517897 | |
Record name | 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84331-01-1 | |
Record name | 1-(Tetrazolo[1,5-a]pyridin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70517897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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